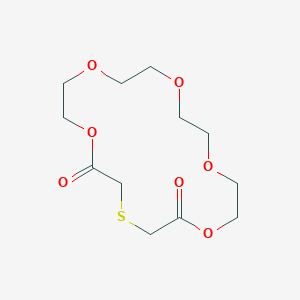
Physostigmine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Physostigmine hydrochloride can be synthesized through various synthetic routes. One of the primary methods involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrochloride salt. Industrial production methods typically involve the chemical synthesis of physostigmine, which was first achieved by Percy Lavon Julian and Josef Pikl in 1935 .
Analyse Chemischer Reaktionen
Physostigmine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Physostigmine hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of cholinesterase inhibition. In biology, it is used to investigate the role of acetylcholine in neurotransmission. In medicine, it is used to treat glaucoma, anticholinergic toxicity, and as an antidote for various poisonings . Additionally, it has been explored for its potential anti-arthritic effects .
Wirkmechanismus
The mechanism of action of physostigmine hydrochloride involves the inhibition of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, physostigmine increases the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly useful in treating conditions like glaucoma and anticholinergic toxicity .
Vergleich Mit ähnlichen Verbindungen
Physostigmine hydrochloride is often compared with other cholinesterase inhibitors such as neostigmine, rivastigmine, and edrophonium. Unlike physostigmine, neostigmine and edrophonium do not cross the blood-brain barrier, making physostigmine unique in its ability to treat central nervous system effects of anticholinergic toxicity . Rivastigmine, another similar compound, is also used for its cholinesterase inhibitory effects but is primarily indicated for the treatment of Alzheimer’s disease .
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, and biology. Its unique ability to cross the blood-brain barrier and inhibit acetylcholinesterase makes it a valuable tool in treating various conditions and conducting scientific research.
Eigenschaften
CAS-Nummer |
6091-12-9 |
|---|---|
Molekularformel |
C15H22ClN3O2 |
Molekulargewicht |
311.81 g/mol |
IUPAC-Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C15H21N3O2.ClH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1 |
InChI-Schlüssel |
REPUEGIPTSPLQL-PBCQUBLHSA-N |
Isomerische SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl |
Kanonische SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


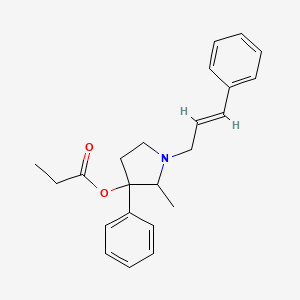
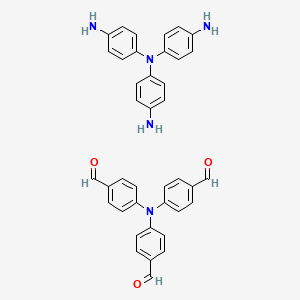
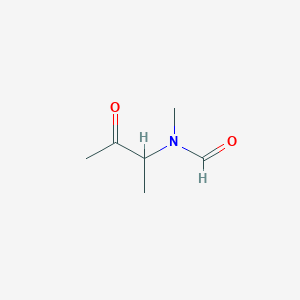
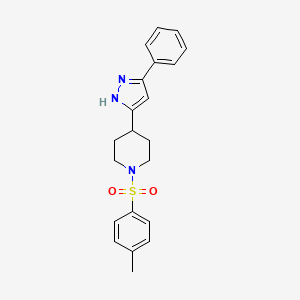
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)

![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)

![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
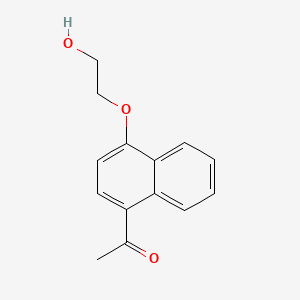
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
